2-Hydroxychrysophanol
Overview
Description
2-Hydroxychrysophanol, also known as 1,2,8-trihydroxy-3-methyl-9,10-anthraquinone, is a trihydroxyanthraquinone derivative. It is a naturally occurring compound found in various plants and fungi. This compound is characterized by its anthraquinone core structure, which is substituted by a methyl group at the C-3 position and hydroxy groups at the C-1, C-2, and C-8 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxychrysophanol typically involves the hydroxylation of chrysophanol. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce hydroxyl groups at the desired positions on the anthraquinone core .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as plants and fungi, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxychrysophanol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of this compound .
Scientific Research Applications
2-Hydroxychrysophanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
Comparison with Similar Compounds
- Chrysophanol
- Emodin
- Aloe-emodin
- Rhein
2-Hydroxychrysophanol stands out due to its unique substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,8-trihydroxy-3-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)14(19)10-7(13(8)18)3-2-4-9(10)16/h2-5,16-17,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNVSNFEXPKHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207049 | |
Record name | 2-Hydroxychrysophanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,2,8-Trihydroxy-3-methylanthraquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033790 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58322-78-4 | |
Record name | 2-Hydroxychrysophanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58322-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxychrysophanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058322784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxychrysophanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
265 °C | |
Record name | 1,2,8-Trihydroxy-3-methylanthraquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033790 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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